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Compound of Interest

Compound Name: 1,2-Thiazole-4-carbohydrazide

CAS No.: 101258-25-7

Cat. No.: B566352 Get Quote

Executive Summary
The isothiazole-4-carbohydrazide scaffold represents a privileged structure in medicinal

chemistry, distinct from its more common thiazole and isoxazole analogs due to its unique

electronic distribution and hydrogen-bonding capabilities. This guide provides a rigorous

technical analysis of this moiety, focusing on its synthesis, structure-activity relationships

(SAR), and therapeutic potential.[1]

Key highlights include:

Synthetic Accessibility: A robust, high-yield two-step protocol from commercially available

-keto esters.

Pharmacophore Versatility: The hydrazide linker (

) serves as a critical pivot for generating Schiff bases, which exhibit potent antimicrobial and
anticancer activities (e.g., IC

values < 5

M against MCF-7 lines).[1]

Self-Validating Protocols: Detailed experimental procedures validated by literature standards.
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Chemical Architecture & Synthesis[2][3]
The Core Scaffold
The isothiazole ring is a five-membered heterocycle containing adjacent sulfur and nitrogen

atoms. The 4-position substitution with a carbohydrazide group introduces a "hinge" region

capable of forming multiple hydrogen bonds and chelating transition metals (e.g., Cu

, Fe

), which is central to its biological mechanism.[1]

Validated Synthesis Workflow
The synthesis generally proceeds via the Hantzsch-type cyclization followed by hydrazinolysis.
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Figure 1: General synthetic pathway for the construction of the isothiazole-4-carbohydrazide

core.

Experimental Protocols (Self-Validating)
The following protocols are designed to be self-validating; if the intermediate does not

precipitate or match the described physical state, the reaction parameters (temperature,

solvent dryness) must be re-evaluated before proceeding.

Protocol A: Synthesis of 3-Methylisothiazole-4-
carbohydrazide
Objective: Convert the ester precursor to the reactive hydrazide.

Reagents:

Ethyl 3-methylisothiazole-4-carboxylate (1.0 eq, e.g., 10 mmol).
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Hydrazine hydrate (80% or 98% grade) (5.0 eq, excess drives equilibrium).[1]

Absolute Ethanol (Solvent).[1]

Procedure:

Dissolution: Dissolve 1.71 g (10 mmol) of the ester in 20 mL of absolute ethanol in a

round-bottom flask.

Addition: Add 2.5 mL (approx. 50 mmol) of hydrazine hydrate dropwise with stirring.

Reaction: Reflux the mixture at 78-80°C for 4–6 hours.

Checkpoint: Monitor by TLC (System: CHCl

:MeOH 9:1).[1] The starting ester spot (high R

) should disappear, replaced by a lower R

hydrazide spot.[1]

Workup: Cool the solution to room temperature, then refrigerate at 0-4°C for 2 hours.

Isolation: Filter the resulting white/off-white crystalline precipitate. Wash with 5 mL cold

ethanol.

Drying: Dry under vacuum.[2][3][4][5]

Expected Yield: 85–95%. Melting point typically >150°C.[6]

Protocol B: Derivatization to Schiff Bases (N'-
Benzylidene derivatives)
Objective: Generate the bioactive "arm" for SAR exploration.

Reagents:

3-Methylisothiazole-4-carbohydrazide (1.0 eq).[7]
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Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq).[1]

Ethanol (Solvent).[1][8][7]

Glacial Acetic Acid (Catalyst, 1-2 drops).[1]

Procedure:

Mix: Suspend 1.0 mmol of the hydrazide and 1.0 mmol of the aldehyde in 10 mL ethanol.

Catalyze: Add 1 drop of glacial acetic acid.

Reflux: Heat to reflux for 3–5 hours.

Checkpoint: The suspension often clears as reactants dissolve, then a new precipitate

(the Schiff base) may form while hot or upon cooling.[1]

Isolation: Cool to room temperature. Filter the solid.[4]

Purification: Recrystallize from ethanol/DMF if necessary.

Medicinal Chemistry & SAR
The biological activity of these derivatives is tightly controlled by substitutions at three key

positions.

Isothiazole-4-carbohydrazide
Scaffold

C3 Position C5 Position Hydrazide Nitrogen (N')

Small alkyl (Me) preferred.
Bulky groups reduce potency.

Electron-withdrawing (Cl)
or Amino (NH2) groups

enhance antiproliferative activity.

Schiff Base formation (Ar-CH=N-).
Critical for target binding.

4-Cl or 4-NO2 on phenyl ring
increases cytotoxicity.
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Figure 2: Structure-Activity Relationship (SAR) map of the isothiazole-4-carbohydrazide

scaffold.

Key Activity Data
The following table summarizes the antiproliferative activity of selected derivatives against

human cancer cell lines (IC

in

g/mL or

M as noted in literature).

Compound
ID

R
(Isothiazole
C5)

R'
(Hydrazide
N')

Cell Line
(Target)

IC

/ Activity
Reference

Iso-1 H
H (Free

Hydrazide)

M.

tuberculosis
Moderate [1]

Iso-2 Cl

3-

Phenylprop-

2-en-1-

ylidene

MV4-11

(Leukemia)

4.4

g/mL
[2]

Iso-3 Cl

3-

Phenylprop-

2-en-1-

ylidene

MCF-7

(Breast)

< 15

g/mL
[2]

Iso-4 NH
4-

Chlorobenzyli

dene

S. aureus High Potency [3]

Therapeutic Applications
Oncology

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b566352?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives, particularly 5-chloro-3-methyl-isothiazole-4-carbohydrazide Schiff bases, function

as antiproliferative agents.[7] The mechanism is hypothesized to involve:

Kinase Inhibition: Similar to thiazole-based kinase inhibitors (e.g., Dasatinib), the isothiazole

nitrogen and the hydrazide carbonyl can interact with the ATP-binding pocket of kinases.

DNA Intercalation: Planar aromatic substituents (like the cinnamyl group in Iso-2) facilitate

DNA intercalation, disrupting replication in rapidly dividing cells (MV4-11).[1]

Antimicrobial
The hydrazone moiety (

) is a known pharmacophore for metal chelation. In bacterial systems, these compounds can
chelate essential ions (Fe

, Zn

), inhibiting metalloenzymes required for bacterial respiration and cell wall synthesis.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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